5-Hydroxypropranolol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Hydroxy Propranolol has been approached through bioengineering methods, notably involving the use of unspecific peroxygenases (UPOs) from Agrocybe aegerita. This method has shown significant improvements in regioselectivity and catalytic efficiency, offering a more sustainable and efficient pathway to produce this metabolite (Santos et al., 2018). Additionally, microbial transformation by Cunninghamella blakesleana has been proven as a novel approach for the synthesis, optimizing conditions for a higher yield of 5-Hydroxy Propranolol (Hai, 2001).

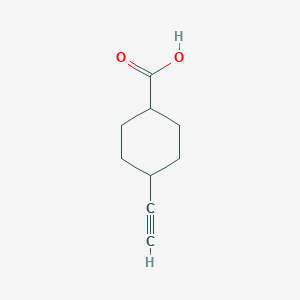

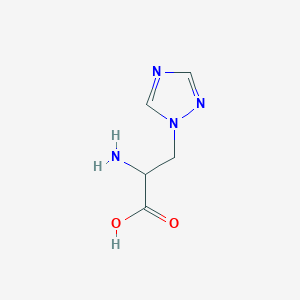

Molecular Structure Analysis

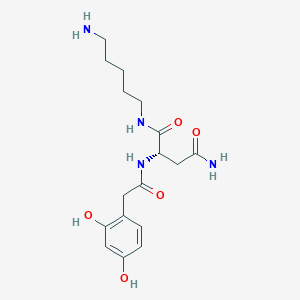

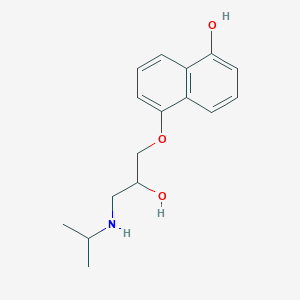

The molecular structure of 5-Hydroxy Propranolol has been studied through various spectroscopic techniques, revealing detailed insights into its stereochemical and conformational attributes. Notably, research has focused on its interaction with model membranes, suggesting a strong binding affinity to hydrophobic regions while maintaining flexibility in its oxypropanolamine group (Phadke et al., 1981).

Chemical Reactions and Properties

The enzymatic transformation of propranolol to 5-Hydroxy Propranolol involves selective oxyfunctionalization of C–H bonds. This bioconversion, facilitated by engineered UPOs, underscores the potential of enzymatic methods in achieving regioselective hydroxylation of complex molecules (Santos et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of 5-Hydroxy Propranolol, such as solubility, phase transition temperatures, and membrane fluidity, have contributed to a better understanding of its pharmacokinetic behaviors. The presence of this metabolite influences the organization and fluidity of lipid bilayers, indicating its interactions with cellular membranes (Phadke et al., 1981).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy Propranolol, including its reactivity and stability, are closely linked to its molecular structure. The hydroxyl group and its position on the naphthalene ring are critical for its beta-blocking and vasodilating activities, as well as for its interaction with biological receptors (Oatis et al., 1981).

Applications De Recherche Scientifique

Voies de glucuronidation

Le 5-hydroxypropranolol (5-OHP) est impliqué dans les voies de glucuronidation. Ce processus est réalisé par les uridine 5’-diphospho-glucuronosyltransférases (UGT), une grande famille d’enzymes humaines de métabolisation des médicaments de phase II . Parmi les 19 enzymes UGT examinées, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1 et UGT2A2 se sont avérées impliquées dans la glucuronidation du 5-OHP .

Activité bêtabloquante

Le this compound, un métabolite du propranolol, a été reconnu pour posséder des degrés variables d’activité bêtabloquante en raison de la chaîne latérale non modifiée . Cela le rend utile dans le traitement des maladies cardiovasculaires.

Processus d’oxydation avancés

Le this compound peut être dégradé par des processus d’oxydation avancés. Ceci est particulièrement important car le propranolol, une classe émergente de contaminants aquatiques, a été de plus en plus détecté dans les eaux souterraines et de surface . L’efficacité de dégradation du système électro-Fenton (EF) s’est avérée être la plus élevée parmi les systèmes étudiés .

Substances pharmaceutiques

En tant que substance pharmaceutique, le this compound est utilisé dans le traitement de diverses affections. Par exemple, il est utilisé dans le traitement du SSPT ou du trac scène .

Mécanisme D'action

Biochemical Pathways

The metabolism of Propranolol to 5-Hydroxy Propranolol involves the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the hydroxylation of the naphthyl group of Propranolol, producing 5-Hydroxy Propranolol among other metabolites . Furthermore, 5-Hydroxy Propranolol undergoes glucuronidation, a process facilitated by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

Propranolol, the parent compound of 5-Hydroxy Propranolol, is well absorbed after oral administration and has a dose-dependent bioavailability . It is metabolized in the body and excreted mainly via the urine . Only a minor part is excreted as the parent compound, however, approximately 17% of the given dose is excreted as conjugated Propranolol .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol are similar to those of Propranolol due to their similar structures . By blocking beta-adrenergic receptors, 5-Hydroxy Propranolol reduces the heart’s workload, thereby helping to prevent angina (chest pain) and reduce high blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol. For instance, the presence of other drugs metabolized by the same enzymes can affect its metabolism and action . Moreover, the compound’s environmental risk is considered low, as it is readily biodegradable and rapidly degraded in both surface waters and water-sediment systems .

Safety and Hazards

Propranolol, the parent compound of 5-Hydroxy Propranolol, should not be used if you have asthma, very slow heart beats, or a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . Babies who weigh less than 4.5 pounds should not be given Hemangeol oral liquid .

Orientations Futures

Propranolol is used to treat various conditions such as tremors, angina (chest pain), hypertension (high blood pressure), heart rhythm disorders, and other heart or circulatory conditions . It is also used to treat or prevent heart attack, and to reduce the severity and frequency of migraine headaches . Future trials should assess the impact of propranolol on clinically relevant outcomes such as mortality and adverse events .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 isoform 2D6 . This enzyme is responsible for the ring hydroxylation that leads to the formation of 5-Hydroxy Propranolol .

Cellular Effects

The cellular effects of 5-Hydroxy Propranolol are not fully understood. As a metabolite of propranolol, it may share some of the parent drug’s effects on cells. Propranolol has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that propranolol, the parent drug, exerts its effects at the molecular level through binding interactions with beta-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that propranolol and its metabolites, including 5-Hydroxy Propranolol, can be detected in human urine samples collected after the administration of propranolol .

Dosage Effects in Animal Models

Studies on propranolol have shown that its effects can vary with different dosages .

Metabolic Pathways

5-Hydroxy Propranolol is involved in the metabolic pathways of propranolol. Propranolol is metabolized in the liver, primarily by the cytochrome P450 isoform 2D6, which directs ring hydroxylation to generate 5-Hydroxy Propranolol .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within the body, and this process likely involves various transporters and binding proteins .

Subcellular Localization

The enzymes involved in its formation, such as cytochrome P450 isoform 2D6, are typically located in the endoplasmic reticulum of cells .

Propriétés

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?

A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and 5-Hydroxy Propranolol. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []

Q2: Were there any other metabolic pathways observed for propranolol in this study?

A: Yes, besides ring-oxidation leading to 5-Hydroxy Propranolol and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.